molecular formula C5H10ClNO3 B12058970 5-amino-4-oxo(513C)pentanoic acid;hydrochloride CAS No. 52065-79-9

5-amino-4-oxo(513C)pentanoic acid;hydrochloride

Cat. No.: B12058970
CAS No.: 52065-79-9
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-FJUFCODESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-amino-4-oxo(513C)pentanoic acid;hydrochloride can be synthesized from levulinic acid through a series of chemical reactions. The process involves esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-oxo(513C)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-4-oxo(513C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-oxo(513C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of heme, an essential component of hemoglobin and other heme-containing proteins. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in tracer studies and metabolic research. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

52065-79-9

Molecular Formula

C5H10ClNO3

Molecular Weight

168.58 g/mol

IUPAC Name

5-amino-4-oxo(513C)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1;

InChI Key

ZLHFONARZHCSET-FJUFCODESA-N

Isomeric SMILES

C(CC(=O)O)C(=O)[13CH2]N.Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

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